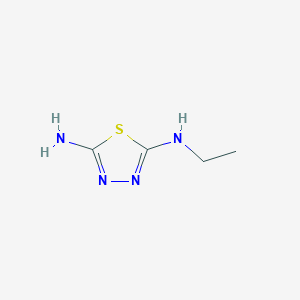

N-Ethyl-1,3,4-thiadiazole-2,5-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Wirkmechanismus

Target of Action

N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial , anticonvulsant , and antitumor activities 1,3,4-thiadiazoles have been reported to inhibit various enzymes such as epidermal growth factor receptor (egfr) kinase, carbonic anhydrase, phosphodiesterase-7 (pde7), tyrosine kinase, and aromatase .

Mode of Action

It’s known that the 1,3,4-thiadiazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting a potential antimicrobial mode of action .

Biochemical Pathways

Given the reported biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may interfere with the biochemical pathways associated with microbial growth, neuronal signaling, and tumor progression .

Pharmacokinetics

The compound’s molecular formula is reported as c6h13n7s, with an average mass of 215279 Da . This information, along with further experimental studies, could help predict its ADME properties.

Result of Action

Based on the reported activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may lead to the inhibition of microbial growth, reduction of neuronal excitability, and suppression of tumor progression .

Biochemische Analyse

Cellular Effects

Compounds within the 1,3,4-thiadiazole class have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . These effects suggest that N-Ethyl-1,3,4-thiadiazole-2,5-diamine may influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that compounds within the 1,3,4-thiadiazole class can exhibit potent biological activities at certain dosages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarbothioamide with an appropriate nitrile or isothiocyanate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole: The parent compound of the family, known for its broad spectrum of biological activities.

2-Amino-1,3,4-thiadiazole: Similar structure but with an amino group at the 2-position, exhibiting different reactivity and biological properties.

5-Methyl-1,3,4-thiadiazole: A methyl-substituted derivative with distinct chemical and biological characteristics.

Uniqueness of N-Ethyl-1,3,4-thiadiazole-2,5-diamine: this compound stands out due to its unique ethyl substitution, which imparts specific chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological potential due to its structural properties. Compounds within this class exhibit a range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Anticonvulsant

- Antiviral

These activities are attributed to the presence of the thiadiazole ring, which enhances interaction with various biological targets such as proteins and nucleic acids .

The biological activity of this compound can be understood through several mechanisms:

- Inhibition of Tumor Growth : Studies have shown that derivatives of 1,3,4-thiadiazole exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against lung and colon cancer cells .

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to possess minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .

- Neuroprotective Effects : Some derivatives have been evaluated for their anticonvulsant properties in animal models. The neuroprotective activity is believed to arise from their ability to modulate ion channels and neurotransmitter systems .

Anticancer Activity

A study conducted on various 1,3,4-thiadiazole derivatives highlighted their potential as anticancer agents. For instance:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 (Colon) | 3.29 |

| Compound B | H460 (Lung) | 10 |

| Compound C | MCF-7 (Breast) | 5.0 |

These findings indicate that modifications to the thiadiazole structure can significantly enhance anticancer potency .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound was evaluated against various pathogens:

The data suggest that certain derivatives possess stronger antimicrobial activity than conventional treatments.

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory effects of thiadiazole derivatives. In vitro studies showed that these compounds could stabilize erythrocyte membranes and inhibit proteinase enzymes involved in inflammatory processes:

| Compound | Erythrocyte Stability (%) | Proteinase Inhibition (%) |

|---|---|---|

| A | 48.89 | 66.78 |

| B | 51.08 | 76.91 |

These metrics indicate a significant anti-inflammatory potential that warrants further investigation .

Eigenschaften

IUPAC Name |

2-N-ethyl-1,3,4-thiadiazole-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2-6-4-8-7-3(5)9-4/h2H2,1H3,(H2,5,7)(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKWZTLHPKKOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.